Chitosan (MW 30000)

Beschreibung

BenchChem offers high-quality Chitosan (MW 30000) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chitosan (MW 30000) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

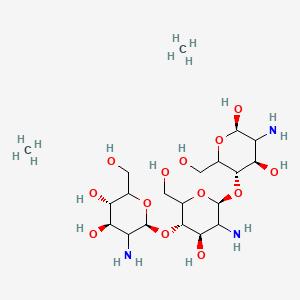

C20H43N3O13 |

|---|---|

Molekulargewicht |

533.6 g/mol |

IUPAC-Name |

(3S,4R,6S)-5-amino-6-[(3S,4R,6S)-5-amino-6-[(3S,4R,6R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;methane |

InChI |

InChI=1S/C18H35N3O13.2CH4/c19-7-12(27)14(5(2-23)30-16(7)29)33-18-9(21)13(28)15(6(3-24)32-18)34-17-8(20)11(26)10(25)4(1-22)31-17;;/h4-18,22-29H,1-3,19-21H2;2*1H4/t4?,5?,6?,7?,8?,9?,10-,11-,12-,13-,14-,15-,16-,17+,18+;;/m1../s1 |

InChI-Schlüssel |

JFWTYIODSIIOSW-ISQCKPTCSA-N |

Isomerische SMILES |

C.C.C(C1[C@H]([C@@H](C([C@@H](O1)O[C@H]2[C@@H](C([C@@H](OC2CO)O[C@H]3[C@@H](C([C@@H](OC3CO)O)N)O)N)O)N)O)O)O |

Kanonische SMILES |

C.C.C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)O)CO)CO)N)O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to the Biocompatibility and Cytotoxicity of Low Molecular Weight Chitosan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitosan, a linear polysaccharide derived from the deacetylation of chitin, has garnered significant attention in the biomedical field due to its unique biological properties, including biocompatibility, biodegradability, and low toxicity.[1][2] Low Molecular Weight Chitosan (LMWC), a form of chitosan with shorter polymer chains, offers enhanced solubility and potentially greater bioactivity compared to its high molecular weight counterpart, making it a particularly attractive candidate for applications in drug delivery, tissue engineering, and cancer therapy.[2][3]

This technical guide provides an in-depth analysis of the biocompatibility and cytotoxicity of LMWC. It is designed to serve as a comprehensive resource for researchers and professionals in drug development, offering quantitative data, detailed experimental protocols, and an exploration of the molecular mechanisms that govern LMWC's interactions with biological systems. Understanding these core characteristics is paramount for the rational design and safe application of LMWC-based technologies.

Biocompatibility of Low Molecular Weight Chitosan

Biocompatibility refers to the ability of a material to perform with an appropriate host response in a specific application.[4] LMWC is generally regarded as a biocompatible material, exhibiting favorable interactions with normal, healthy tissues and cells.[2]

In Vitro Biocompatibility with Normal Cells

Studies consistently demonstrate that LMWC exhibits low cytotoxicity towards non-cancerous cell lines, such as fibroblasts, which are critical for wound healing and tissue integrity. For instance, in studies using 3T3 fibroblast cells, LMWC was found to be non-cytotoxic, with cell viability remaining high even at significant concentrations.[5] One study reported that the presence of LMWC (50-90 kDa) not only proved non-toxic to Balb/c 3T3 mouse fibroblast cells but actually increased the cell survival rate to 108% compared to the control.[6] This suggests that LMWC does not interfere with the fundamental cellular processes of normal cells and may even promote their proliferation, a desirable trait for applications in regenerative medicine.[5][6]

In Vivo Inflammatory Response

When introduced in vivo, biomaterials invariably elicit a response from the host's immune system. The molecular weight of chitosan plays a crucial role in modulating this inflammatory response. Studies involving the subcutaneous implantation of LMWC membranes in rats have shown that while an initial acute inflammatory response characterized by leukocyte infiltration occurs, LMWC appears to promote a more rapid resolution of inflammation compared to high molecular weight chitosan (HMWC).[7] Specifically, LMWC was associated with an earlier reduction in the pro-inflammatory biomarker nuclear factor-κB (NF-κB) and an increased expression of fibroblast growth factor (FGF)-2, which is involved in inflammatory resolution and tissue repair.[7] This indicates that LMWC may facilitate a pro-regenerative, anti-inflammatory environment conducive to wound healing.[7]

Cytotoxicity of Low Molecular Weight Chitosan

In contrast to its high biocompatibility with normal cells, LMWC can exhibit selective cytotoxicity against cancer cells, a property that is being actively explored for oncological applications. This cytotoxic potential is not absolute but is highly dependent on a range of physicochemical and experimental factors.

-

Concentration-Dependent Effects : The cytotoxicity of LMWC is strongly dose-dependent.[5][8] Across numerous studies, an increase in the concentration of LMWC consistently leads to a decrease in the viability of cancer cells.[5][9]

-

Cell-Type Specificity : A key feature of LMWC is its differential effect on cancerous versus non-cancerous cells. For example, LMWC has been shown to be significantly more cytotoxic to oral cancer cells (Ca9-22) than to non-cancerous keratinocytes (HaCaT).[10] Similarly, it exerts a much less toxic effect on normal L929 fibroblast cells compared to breast cancer cell lines.[9][11]

-

Influence of Molecular Weight (MW) : The relationship between molecular weight and cytotoxicity is complex. Some studies suggest that LMWC exhibits higher cytotoxicity against certain cancer cells than HMWC.[11] For instance, on the L929 fibroblast line, LMWC (IC50 of 345 µg/mL) was more cytotoxic than HMWC (IC50 of 496 µg/mL).[11] Conversely, for the MCF-7 breast cancer cell line, HMWC showed a higher cytotoxic effect (IC50 of 217 µg/mL) compared to LMWC (IC50 of 479 µg/mL).[11] Other studies have found no significant difference in the cytotoxic effects of LMW and HMW chitosan on cell lines like HeLa and Saos-2.[8]

-

Influence of Degree of Deacetylation (DD) : The degree of deacetylation, which determines the density of positive charges on the chitosan polymer, also impacts its biological activity. An increase in the DD of chitosan has been shown to significantly enhance its cytotoxic activities.[5]

-

pH-Dependence : The toxicity of LMWC can be influenced by the pH of the surrounding environment. One study noted that the toxicity of LMWC in a zebrafish model was only present in acidic conditions (pH < 7).[12]

Quantitative Data on LMWC Cytotoxicity

The following tables summarize quantitative data from various studies, providing a comparative overview of LMWC's cytotoxic effects across different cell lines.

Table 1: IC50 Values of Low Molecular Weight Chitosan on Various Cell Lines

| Cell Line | Cell Type | LMWC (MW) | IC50 Value | Source(s) |

|---|---|---|---|---|

| MCF-7 | Human Breast Cancer | 100-300 kDa | 1.76 mg/mL | [8] |

| MCF-7 | Human Breast Cancer | Not Specified | 479 µg/mL | [11] |

| HeLa | Human Cervical Cancer | 100-300 kDa | 1.0 mg/mL | [8] |

| Saos-2 | Human Osteosarcoma | 100-300 kDa | 1.63 mg/mL | [8] |

| HepG2 | Human Liver Cancer | 11.58 kDa | > 4 mg/mL | [5] |

| Ca9-22 | Oral Squamous Carcinoma | Not Specified | 800 µg/mL | [10] |

| L929 | Mouse Fibroblast | Not Specified | 345 µg/mL | [11] |

| 3T3 | Mouse Fibroblast | 11.58 kDa | Undetectable (<4 mg/mL) |[5] |

Table 2: Cell Viability Data for LMWC on Various Cell Lines

| Cell Line | Cell Type | LMWC (MW) | Concentration | Cell Viability (%) | Source(s) |

|---|---|---|---|---|---|

| 3T3 | Mouse Fibroblast | 11.58 kDa | 4 mg/mL | 67.2% | [5] |

| Balb/c 3T3 | Mouse Fibroblast | 50-90 kDa | Not Specified | 108% | [6] |

| HeLa | Human Cervical Cancer | 11.58 kDa | 1 mg/mL | ~13.8% (Calculated from inhibition) | [5] |

| HepG2 | Human Liver Cancer | 11.58 kDa | 1 mg/mL | ~73.6% (Calculated from inhibition) | [5] |

| MCF-7 | Human Breast Cancer | 11.58 kDa | 1 mg/mL | 7.2% | [5] |

| HeLa | Human Cervical Cancer | 25 kDa or 50 kDa | 50:1 ratio with siRNA | ~54-65% |[13] |

Signaling Pathways Modulated by LMWC

LMWC exerts its biological effects by interacting with and modulating key intracellular signaling pathways. These interactions are central to its anti-inflammatory, pro-apoptotic, and immunomodulatory activities.

Anti-inflammatory and Pro-apoptotic Effects via NF-κB Pathway Inhibition

In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), LMWC can exert a protective effect by inhibiting the NF-κB signaling pathway. LMWC pretreatment has been shown to decrease the production of the pro-inflammatory cytokine TNF-α.[3] Mechanistically, LMWC can downregulate the expression of TNF receptor 1 (TNFR1), which in turn suppresses the downstream activation and nuclear translocation of NF-κB p65.[3] This inhibition mitigates the inflammatory cascade and can also suppress TNFR1-mediated apoptosis in certain cell types, such as intestinal epithelial cells.[3]

Caption: LMWC's anti-inflammatory and anti-apoptotic mechanism in epithelial cells.

Immunostimulatory Effects via NF-κB and AP-1 Pathway Activation

Paradoxically, in other contexts, particularly with immune cells like macrophages, LMWC can act as an immunostimulant. LMWC has been found to activate RAW264.7 macrophages, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.[14] This action is mediated through the activation of both the NF-κB and Activator protein-1 (AP-1) signaling pathways.[15] LMWC promotes the expression of key upstream molecules like TRAF6 and JNK1, leading to the phosphorylation of IκBα (an NF-κB inhibitor) and the nuclear translocation of p65 (NF-κB) and c-Jun/c-Fos (AP-1).[15] This highlights the context-dependent nature of LMWC's immunomodulatory properties.

Caption: LMWC's immunostimulatory mechanism in macrophages.

Experimental Protocols

Reproducible and standardized methodologies are essential for evaluating the biocompatibility and cytotoxicity of LMWC.

Characterization of LMWC

Prior to any biological assessment, the physicochemical properties of the LMWC sample must be thoroughly characterized.

-

Molecular Weight (MW) Determination :

-

Method : Viscometry and Gel Permeation Chromatography (GPC) are standard methods.[16]

-

Protocol (Viscometry) : The intrinsic viscosity of the LMWC solution is measured. The viscosity average molecular weight (Mv) is then calculated using the Mark-Houwink-Sakurada equation: [η] = K * Mv^a, where [η] is the intrinsic viscosity, and K and 'a' are constants specific to the polymer-solvent system (e.g., for chitosan in 0.25 M CH3COOH/0.25 M CH3COONa, K = 1.40 × 10⁻⁴ dL/g and a = 0.83).[5][16]

-

-

Degree of Deacetylation (DD) Determination :

-

Method : Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (¹H NMR) spectroscopy are commonly used.[17]

-

Protocol (FTIR) : The DD is calculated based on the intensity ratio of specific absorption bands. A common method uses the ratio of the amide I band (at ~1650 cm⁻¹) to the OH band (at ~3450 cm⁻¹).[17]

-

Protocol (¹H NMR) : The DD is determined by integrating the signals from the proton of the deacetylated glucosamine unit (H1D) and the protons of the N-acetyl group (HAc) and applying a specific formula.[17]

-

In Vitro Cytotoxicity Assessment: MTS/MTT Assay

The MTS or MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of living cells.

-

Principle : Viable cells contain mitochondrial reductase enzymes that can reduce the tetrazolium salt (MTS or MTT) to a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.

-

Detailed Methodology :

-

Cell Seeding : Plate cells (e.g., MCF-7, 3T3) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Treatment : Prepare serial dilutions of sterile LMWC solution in a complete cell culture medium. Remove the old medium from the wells and add the LMWC solutions at various concentrations. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation : Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[8][11]

-

Reagent Addition : Add the MTS/MTT reagent (e.g., CellTiter 96™ Aqueous One Solution) to each well according to the manufacturer's instructions.[5]

-

Incubation with Reagent : Incubate the plate for an additional 1-4 hours to allow for the conversion of the tetrazolium salt to formazan.

-

Absorbance Measurement : Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS).[5]

-

Data Analysis : Calculate cell viability as a percentage relative to the untreated control cells. The IC50 value (the concentration of LMWC that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the LMWC concentration.

-

Caption: Standard experimental workflow for an in vitro cytotoxicity assay (MTS/MTT).

In Vivo Biocompatibility Assessment

-

Method : Subcutaneous implantation in an animal model.[7]

-

Detailed Methodology :

-

Animal Model : Utilize skeletally mature animals, such as Sprague-Dawley rats.

-

Implant Preparation : Prepare sterile LMWC membranes or scaffolds.

-

Surgical Procedure : Under anesthesia, make a dorsal skin incision and create a subcutaneous pocket. Insert the LMWC material into the pocket. A sham surgery group (pocket created but no implant) serves as a control.

-

Post-operative Care : Suture the incision and provide appropriate post-operative care and analgesia.

-

Explantation and Analysis : At predetermined time points (e.g., 1, 7, 14, 28 days), euthanize the animals and explant the implant along with the surrounding tissue.[7]

-

Histological Evaluation : Process the tissue for histological analysis (e.g., H&E staining) to evaluate leukocyte infiltration, granulation tissue formation, and fibrosis.

-

Immunohistochemistry : Perform immunohistochemical staining for specific biomarkers of inflammation (e.g., NF-κB) and regeneration (e.g., Arginase-1, FGF-2) to quantify the host response.[7]

-

Conclusion

Low molecular weight chitosan stands out as a versatile and promising biomaterial. It demonstrates excellent biocompatibility with normal cells, often promoting their viability, which is highly advantageous for tissue engineering and wound healing applications.[6] Concurrently, it exhibits selective, dose-dependent cytotoxicity against a range of cancer cell lines, making it a strong candidate for development as an anticancer agent or a component of targeted drug delivery systems.[8][9][11]

The biological activity of LMWC is intricately linked to its physicochemical properties, namely its molecular weight and degree of deacetylation, as well as the specific cellular context.[5][11] Its ability to modulate key signaling pathways, such as NF-κB and AP-1, underlies its dual capacity as both an anti-inflammatory and an immunostimulatory agent.[3][15] For professionals in the field, a thorough characterization of the LMWC material and the selection of appropriate, standardized biological assays are critical steps for harnessing its full potential in a safe and effective manner. Future research should continue to elucidate these complex relationships to optimize LMWC-based therapies for clinical translation.

References

- 1. Biocompatibility of Chitosan Carriers with Application in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production of Low Molecular Weight Chitosan Using a Combination of Weak Acid and Ultrasonication Methods | MDPI [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. In Vitro Models in Biocompatibility Assessment for Biomedical-Grade Chitosan Derivatives in Wound Management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization and cytotoxicity of low-molecular-weight chitosan and chito-oligosaccharides derived from tilapia fish scales - PMC [pmc.ncbi.nlm.nih.gov]

- 6. verizonaonlinepublishing.com [verizonaonlinepublishing.com]

- 7. The effects of the molecular weight of chitosan on the tissue inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer properties of chitosan against osteosarcoma, breast cancer and cervical cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chitosan promotes ROS-mediated apoptosis and S phase cell cycle arrest in triple-negative breast cancer cells: evidence for intercalative interaction ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06793C [pubs.rsc.org]

- 10. Crosstalk between chitosan and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cornous.com [cornous.com]

- 12. Characterization and toxicology evaluation of low molecular weight chitosan on zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Low molecular weight chitosan conjugated with folate for siRNA delivery in vitro: optimization studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Immunostimulative Activity of Low Molecular Weight Chitosans in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. Effects of Chitosan Molecular Weight and Degree of Deacetylation on Chitosan−Cellulose Nanocrystal Complexes and Their Formation - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of Degree of Deacetylation on the Properties of 30,000 Da Chitosan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chitosan, a linear polysaccharide derived from the deacetylation of chitin, has garnered significant attention in the pharmaceutical and biomedical fields due to its biocompatibility, biodegradability, and versatile biological activities.[1][2] The properties and performance of chitosan are intricately linked to its molecular weight (MW) and, most critically, its degree of deacetylation (DD). The DD, which represents the percentage of N-acetyl-D-glucosamine units that have been converted to D-glucosamine, dictates the density of free amino groups along the polymer chain. These amino groups are responsible for many of chitosan's unique characteristics. This guide provides an in-depth analysis of how the degree of deacetylation influences the physicochemical and biological properties of 30,000 Da (30 kDa) chitosan, a low molecular weight variety often explored for drug delivery applications.

Physicochemical Properties

The degree of deacetylation is a pivotal parameter that significantly modulates the fundamental physicochemical properties of 30 kDa chitosan. These properties, in turn, govern its processability and functionality in various applications.

Solubility

The solubility of chitosan is highly dependent on the degree of deacetylation. The protonation of the free amino groups (-NH2) on the D-glucosamine units in acidic solutions is responsible for its solubility.[3]

-

General Trend: An increase in the degree of deacetylation leads to a higher density of amino groups, which can be protonated. This enhanced positive charge density facilitates stronger electrostatic repulsion between polymer chains, promoting hydration and solubility in acidic aqueous media (pH < 6.5).[3] Chitosan is generally insoluble in water and alkaline solutions.[1]

| Degree of Deacetylation (DD) | Solubility Profile of 30 kDa Chitosan (General Trend) |

| Low DD | Poor solubility in dilute acidic solutions. |

| Medium DD | Moderate solubility in dilute acidic solutions. |

| High DD | High solubility in dilute acidic solutions. |

Viscosity

The viscosity of a chitosan solution is influenced by factors such as molecular weight, concentration, temperature, and the degree of deacetylation.

-

General Trend: For a given molecular weight, a higher degree of deacetylation generally leads to a higher viscosity in solution. This is attributed to the increased charge density at higher DD, which causes the polymer chains to adopt a more extended conformation due to electrostatic repulsion, resulting in greater intermolecular interactions and resistance to flow. However, the process of deacetylation itself can lead to a decrease in molecular weight, which would in turn decrease viscosity.[5][6]

-

For 30 kDa Chitosan: Specific viscosity measurements for 30 kDa chitosan at varying DDs are not extensively documented in comparative studies. However, it is anticipated that for a constant molecular weight of 30 kDa, a higher DD would result in a more viscous solution in an acidic medium.

| Degree of Deacetylation (DD) | Intrinsic Viscosity of 30 kDa Chitosan Solution (General Trend) |

| Low DD | Lower intrinsic viscosity. |

| Medium DD | Moderate intrinsic viscosity. |

| High DD | Higher intrinsic viscosity. |

Crystallinity

The arrangement of polymer chains in chitosan can range from amorphous to semi-crystalline, and this is significantly influenced by the degree of deacetylation.

-

General Trend: The relationship between DD and crystallinity can be complex. Some studies report that a decrease in DD (higher presence of acetyl groups) can disrupt the crystalline packing of the polymer chains, leading to lower crystallinity. Conversely, other studies suggest that the strong hydrogen bonding facilitated by the amino groups at high DD can lead to a more ordered, crystalline structure. The preparation method and the source of the chitosan also play a crucial role.

-

For 30 kDa Chitosan: While specific X-ray diffraction data for 30 kDa chitosan at various DDs is sparse, it is generally accepted that the degree of crystallinity will be influenced by the DD.

| Degree of Deacetylation (DD) | Crystallinity of 30 kDa Chitosan (General Trend) |

| Low DD | May exhibit lower crystallinity due to disruption by acetyl groups. |

| High DD | May exhibit higher crystallinity due to increased hydrogen bonding. |

Biological Properties and Drug Delivery Applications

The biological performance of 30 kDa chitosan, particularly in the context of drug delivery, is profoundly affected by its degree of deacetylation.

Biocompatibility and Biodegradability

-

Biocompatibility: Chitosan is generally considered biocompatible. A higher degree of deacetylation can lead to a more positive surface charge, which can influence interactions with cells and tissues.

-

Biodegradability: The biodegradability of chitosan is primarily mediated by enzymes such as lysozyme, which cleave the glycosidic bonds. The rate of degradation is influenced by the DD; a lower DD (higher acetyl content) can sometimes lead to faster degradation as lysozyme has a higher affinity for N-acetyl-D-glucosamine units. Conversely, a very high DD can result in a more crystalline and compact structure, which may hinder enzyme access and slow down degradation.[7]

Mucoadhesion

-

General Trend: The mucoadhesive properties of chitosan are one of its most valuable assets in drug delivery, enabling prolonged contact with mucosal surfaces for enhanced drug absorption. This adhesion is primarily due to the electrostatic interaction between the positively charged amino groups of chitosan and the negatively charged sialic acid residues in mucus. Therefore, a higher degree of deacetylation, which provides a greater number of cationic sites, leads to stronger mucoadhesion.

Drug Loading and Release

The degree of deacetylation of 30 kDa chitosan can influence both the loading capacity and the release kinetics of encapsulated drugs.

-

Drug Loading: For anionic drugs, a higher DD can increase the loading capacity due to stronger electrostatic interactions. For hydrophobic drugs, the loading efficiency may be more dependent on the formation of a stable matrix, which is also influenced by the DD.

-

Drug Release: The release of a drug from a chitosan-based carrier is governed by several factors, including swelling of the matrix, diffusion of the drug, and degradation of the polymer. A higher DD can lead to a more compact and less swellable matrix, which may result in a slower and more sustained release profile.[8] Conversely, for systems where degradation is the primary release mechanism, the effect of DD on biodegradability will be the determining factor.

| Degree of Deacetylation (DD) | Impact on Drug Delivery Properties of 30 kDa Chitosan |

| Low DD | - Weaker mucoadhesion.- Potentially faster degradation and drug release. |

| High DD | - Stronger mucoadhesion.- Higher loading capacity for anionic drugs.- Potentially slower, more sustained drug release due to a more compact matrix. |

Experimental Protocols

Accurate characterization of the degree of deacetylation and other properties of 30 kDa chitosan is crucial for its effective application. Below are summaries of common experimental protocols.

Determination of Degree of Deacetylation

Several methods are employed to determine the DD of chitosan, each with its own advantages and limitations.

-

Fourier Transform Infrared Spectroscopy (FTIR): This is a rapid and non-destructive method. The DD is calculated based on the ratio of the absorbance of a band characteristic of the N-acetyl group (e.g., amide I band at ~1655 cm⁻¹) to a reference band that is independent of the deacetylation process (e.g., hydroxyl band at ~3450 cm⁻¹). A calibration curve is typically required for accurate quantification.[5][8]

-

Protocol: A small amount of the chitosan sample is mixed with potassium bromide (KBr) and pressed into a pellet. The FTIR spectrum is then recorded. The absorbance values at the relevant wavenumbers are used in an empirical equation to calculate the DD.

-

-

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is considered one of the most accurate methods. The DD is determined by integrating the signals corresponding to the protons of the N-acetyl group and comparing them to the integrated signals of the protons on the pyranose ring.

-

Protocol: The chitosan sample is dissolved in a suitable solvent, typically D₂O/DCl. The ¹H NMR spectrum is recorded, and the integral values of the characteristic peaks are used to calculate the DD.

-

-

Titration Methods (Acid-Base and Potentiometric): These methods rely on the titration of the protonated amino groups of chitosan with a standard base solution.

-

Protocol: A known weight of chitosan is dissolved in an excess of a standardized acid solution. The solution is then titrated with a standardized sodium hydroxide (NaOH) solution. The equivalence points are determined from the titration curve, which allows for the calculation of the amount of amino groups and subsequently the DD.[9]

-

Characterization of Physicochemical Properties

-

Solubility Testing:

-

Protocol: A known amount of 30 kDa chitosan is added to a specific volume of a solvent (e.g., 1% acetic acid) at a controlled temperature. The mixture is stirred for a defined period, and the solubility is determined by gravimetric analysis of the undissolved portion or by visual observation of the solution's clarity.

-

-

Viscosity Measurement:

-

Protocol: The intrinsic viscosity of chitosan solutions is typically measured using a capillary viscometer (e.g., Ubbelohde viscometer) at a constant temperature. The flow times of the solvent and chitosan solutions at different concentrations are measured to calculate the relative, specific, and reduced viscosities. The intrinsic viscosity is then determined by extrapolating the reduced viscosity to zero concentration.[10]

-

-

X-ray Diffraction (XRD) for Crystallinity:

-

Protocol: A powdered sample of 30 kDa chitosan is subjected to X-ray diffraction analysis. The resulting diffractogram shows crystalline peaks and an amorphous halo. The percentage of crystallinity can be estimated by calculating the ratio of the area of the crystalline peaks to the total area under the curve.[5]

-

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: Relationship between Degree of Deacetylation and key properties of chitosan.

Caption: A typical experimental workflow for characterizing 30 kDa chitosan.

Conclusion

The degree of deacetylation is a critical quality attribute of 30,000 Da chitosan that profoundly impacts its physicochemical and biological properties. A higher degree of deacetylation generally enhances solubility in acidic media, increases solution viscosity, and promotes stronger mucoadhesion, which are all desirable characteristics for many drug delivery applications. However, the optimal DD will ultimately depend on the specific requirements of the intended application, including the nature of the drug to be delivered and the desired release profile. A thorough characterization of the degree of deacetylation is therefore essential for the rational design and successful development of chitosan-based pharmaceutical and biomedical products. Further research providing direct comparative data on the properties of 30 kDa chitosan across a broad spectrum of deacetylation degrees would be highly valuable to the scientific community.

References

- 1. chemrestech.com [chemrestech.com]

- 2. researchgate.net [researchgate.net]

- 3. Chitosan: An Overview of Its Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.ekb.eg [journals.ekb.eg]

- 6. researchgate.net [researchgate.net]

- 7. Chitosan Degree of Deacetylation | Chitolytic [chitolytic.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Effects of Chitosan Molecular Weight and Degree of Deacetylation on Chitosan−Cellulose Nanocrystal Complexes and Their Formation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Antimicrobial Activity of 30 kDa Chitosan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chitosan, a linear polysaccharide derived from the deacetylation of chitin, has garnered significant attention for its broad-spectrum antimicrobial properties. This technical guide focuses on the mechanisms of action of a specific low-molecular-weight (LMW) chitosan, 30 kDa, against a range of pathogenic microbes, including bacteria, fungi, and viruses. Possessing a unique set of physicochemical properties, 30 kDa chitosan exhibits a multifaceted antimicrobial strategy that involves direct interaction with microbial cell envelopes, leading to their disruption, and intracellular interference with essential biosynthetic processes. This document provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows involved.

Introduction

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Chitosan, with its biocompatibility, biodegradability, and potent antimicrobial activity, represents a promising candidate. The biological activities of chitosan are intrinsically linked to its physicochemical properties, particularly its molecular weight (MW) and degree of deacetylation (DD). Low-molecular-weight chitosans, such as the 30 kDa variant, are of particular interest due to their higher solubility and potential for enhanced tissue penetration. This guide delves into the core mechanisms by which 30 kDa chitosan exerts its antimicrobial effects, providing a foundational resource for researchers and professionals in the field of drug development.

Antibacterial Mechanism of 30 kDa Chitosan

The antibacterial action of 30 kDa chitosan is a multi-pronged attack targeting the fundamental integrity and function of bacterial cells.

Disruption of the Cell Envelope

The primary and most widely accepted mechanism involves the electrostatic interaction between the positively charged amino groups (-NH3+) of chitosan (in acidic to neutral pH) and the negatively charged components of the bacterial cell surface.

-

Gram-Negative Bacteria: The outer membrane of Gram-negative bacteria is rich in lipopolysaccharides (LPS), which carry a net negative charge. 30 kDa chitosan binds to these LPS molecules, displacing the divalent cations (Ca2+ and Mg2+) that stabilize the outer membrane structure. This leads to increased membrane permeability and eventual disruption.

-

Gram-Positive Bacteria: In Gram-positive bacteria, the cell wall is composed of a thick layer of peptidoglycan interspersed with negatively charged teichoic and lipoteichoic acids. The cationic chitosan interacts with these anionic polymers, leading to the disorganization of the cell wall and subsequent damage to the underlying cytoplasmic membrane.

This disruption of the cell envelope results in the leakage of essential intracellular components, such as ions, metabolites, and nucleic acids, ultimately leading to cell death.

Intracellular Inhibition of Biosynthesis

Unlike high-molecular-weight chitosans, which primarily act on the cell surface, the smaller size of 30 kDa chitosan allows it to penetrate the compromised cell envelope and access the cytoplasm. Once inside, it can interfere with crucial cellular processes:

-

Inhibition of DNA and RNA Synthesis: Chitosan's polycationic nature enables it to bind to the negatively charged phosphate backbone of DNA and RNA. This interaction can inhibit the replication and transcription processes, thereby halting the production of essential proteins and leading to cell death.

-

Inhibition of Protein Synthesis: By binding to ribosomes and other components of the translational machinery, 30 kDa chitosan can disrupt protein synthesis, further contributing to its bactericidal effect.

Chelation of Metal Ions

Chitosan is an effective chelating agent for various metal ions, which are essential cofactors for many bacterial enzymes. By sequestering these vital ions, 30 kDa chitosan can inhibit enzymatic activity and disrupt metabolic pathways, further impeding bacterial growth and survival.

Antifungal Mechanism of 30 kDa Chitosan

The antifungal activity of 30 kDa chitosan shares similarities with its antibacterial mechanism but also involves specific interactions with fungal cell structures and signaling pathways.

Cell Wall and Membrane Disruption

The fungal cell wall, primarily composed of chitin, glucans, and mannoproteins, also presents a net negative charge. 30 kDa chitosan interacts electrostatically with these components, leading to cell wall stress and increased permeability of the plasma membrane. This results in the leakage of intracellular contents and ultimately, fungal cell death.

Interference with Fungal Signaling Pathways

Recent studies have revealed that 30 kDa chitosan can modulate key signaling pathways in fungi, leading to growth inhibition and cell death.

-

SAGA Complex Inhibition: In Candida albicans, chitosan has been shown to inhibit the expression of the Spt-Ada-Gcn5-acetyltransferase (SAGA) complex, which is involved in histone acetylation and transcriptional regulation. This inhibition leads to alterations in cell wall integrity and reduced virulence.

-

Calcium-Calcineurin Pathway: Chitosan can interfere with calcium homeostasis in fungal cells, potentially by acting as a Ca2+ channel blocker. This disruption can affect the calcineurin signaling pathway, which is crucial for stress responses, morphogenesis, and virulence in many pathogenic fungi.

-

Ras-cAMP-PKA Pathway: There is evidence to suggest that chitosan can impact the Ras-cAMP-PKA signaling pathway, which regulates morphogenesis and virulence in fungi like Candida albicans.

Antiviral Mechanism of 30 kDa Chitosan

The antiviral activity of low-molecular-weight chitosan, including the 30 kDa form, is an area of active research. The proposed mechanisms are broadly categorized into direct and indirect actions.

Direct Viral Inactivation

-

Inhibition of Viral Attachment and Entry: The polycationic nature of chitosan allows it to bind to negatively charged components on the surface of viral envelopes or capsids. This interaction can block the attachment of the virus to host cell receptors, thereby preventing infection. For enveloped viruses like influenza and herpes simplex virus, chitosan may interact with viral glycoproteins, such as neuraminidase and glycoprotein D, respectively, interfering with their function in viral entry and release.

-

Disruption of Viral Structure: In some cases, the interaction with chitosan can lead to the disruption of the viral particle, rendering it non-infectious.

Indirect Antiviral Effects (Immunomodulation)

Chitosan has been shown to possess immunomodulatory properties, stimulating the host's innate and adaptive immune responses. This can lead to an enhanced antiviral state, making it more difficult for viruses to establish an infection.

Quantitative Antimicrobial Activity of 30 kDa Chitosan

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values for 30 kDa chitosan against a selection of pathogenic microorganisms. It is important to note that these values can vary depending on the specific experimental conditions, such as the degree of deacetylation of the chitosan, the pH of the medium, and the microbial strain tested.

| Gram-Positive Bacteria | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus | 128 - 256 | 250 - 512 |

| Bacillus subtilis | 62.5 - 125 | 125 - 250 |

| Gram-Negative Bacteria | MIC (µg/mL) | MBC (µg/mL) |

| Escherichia coli | 250 - 500 | 500 - 1000 |

| Pseudomonas aeruginosa | 500 - 1000 | 1000 - 2000 |

| Fungi | MIC (µg/mL) | MFC (µg/mL) |

| Candida albicans | 125 - 250 | 250 - 500 |

| Aspergillus niger | 500 - 1000 | >1000 |

Detailed Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.

Materials:

-

30 kDa Chitosan stock solution (e.g., 10 mg/mL in 1% acetic acid, filter-sterilized)

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial suspension adjusted to 0.5 McFarland standard

-

Sterile 1% acetic acid solution (for control wells)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare Chitosan Dilutions: In a 96-well plate, perform a two-fold serial dilution of the 30 kDa chitosan stock solution in the appropriate broth medium to achieve a range of desired concentrations.

-

Prepare Inoculum: Dilute the 0.5 McFarland microbial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the diluted microbial suspension to each well containing the chitosan dilutions.

-

Controls:

-

Growth Control: Well containing only broth and the microbial suspension.

-

Sterility Control: Well containing only broth.

-

Solvent Control: Well containing the highest concentration of acetic acid present in the chitosan dilutions and the microbial suspension.

-

-

Incubation: Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of chitosan that completely inhibits visible growth of the microorganism.

Assessment of Bacterial Membrane Depolarization using DiBAC4(3)

This protocol utilizes the fluorescent membrane potential-sensitive dye bis-(1,3-dibutylbarbituric acid)trimethine oxonol (DiBAC4(3)).

Materials:

-

Bacterial culture in mid-logarithmic growth phase

-

30 kDa Chitosan solution

-

DiBAC4(3) stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fluorometer or fluorescence microscope

Procedure:

-

Cell Preparation: Harvest bacterial cells by centrifugation, wash twice with PBS, and resuspend in PBS to a specific optical density (e.g., OD600 of 0.1).

-

Dye Loading: Add DiBAC4(3) to the bacterial suspension to a final concentration of 1-5 µM and incubate in the dark at room temperature for 15-30 minutes.

-

Baseline Measurement: Measure the baseline fluorescence of the stained cells.

-

Chitosan Treatment: Add the 30 kDa chitosan solution to the cell suspension to the desired final concentration.

-

Fluorescence Monitoring: Immediately begin monitoring the change in fluorescence over time. An increase in fluorescence indicates membrane depolarization.

-

Controls: Include an untreated control (cells with dye only) and a positive control for depolarization (e.g., treatment with a known membrane-depolarizing agent like gramicidin).

Inhibition of DNA and RNA Synthesis using Radiolabeled Precursors

This protocol measures the incorporation of [3H]-thymidine and [3H]-uridine into newly synthesized DNA and RNA, respectively.

Materials:

-

Bacterial culture in early to mid-logarithmic growth phase

-

30 kDa Chitosan solution

-

[3H]-thymidine and [3H]-uridine

-

Trichloroacetic acid (TCA)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Cell Culture: Grow bacteria to the desired cell density.

-

Chitosan Treatment: Add 30 kDa chitosan to the culture at various concentrations and incubate for a short period (e.g., 15-30 minutes).

-

Radiolabeling: Add [3H]-thymidine or [3H]-uridine to the cultures and incubate for a defined period to allow for incorporation.

-

Precipitation: Stop the incorporation by adding cold TCA to precipitate the macromolecules (DNA and RNA).

-

Washing: Collect the precipitate by filtration or centrifugation and wash with cold TCA and ethanol to remove unincorporated radiolabel.

-

Quantification: Resuspend the precipitate in a suitable solvent, transfer to scintillation vials with scintillation cocktail, and measure the radioactivity using a liquid scintillation counter. A decrease in radioactivity in chitosan-treated samples compared to the untreated control indicates inhibition of DNA or RNA synthesis.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key aspects of the antimicrobial mechanism of 30 kDa chitosan.

In Vitro Biodegradability Pathways of Chitosan (MW 30,000 Da): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro biodegradability pathways of chitosan with a molecular weight (MW) of approximately 30,000 Da. Chitosan, a natural polysaccharide derived from the deacetylation of chitin, is a promising biomaterial for drug delivery and tissue engineering applications due to its biocompatibility and biodegradability.[1][2] Understanding its degradation profile is crucial for the rational design of chitosan-based biomedical products. This guide summarizes the enzymatic degradation mechanisms, presents quantitative data from relevant studies, details experimental protocols for in vitro assessment, and visualizes key pathways and workflows.

Enzymatic Degradation Pathways of Low Molecular Weight Chitosan

The primary mechanism of chitosan biodegradation in vitro is enzymatic hydrolysis of its β-(1→4)-glycosidic bonds.[1] For low molecular weight (LMW) chitosan, such as the 30,000 Da variant, this process is primarily mediated by lysozyme, an enzyme ubiquitously present in human bodily fluids.[1][3] Other enzymes, including N-acetyl-β-D-glucosaminidase (NAGase) and various chitinases, can also contribute to its breakdown.[4]

The degradation process is significantly influenced by two key physicochemical properties of the chitosan polymer:

-

Degree of Deacetylation (DD): This refers to the percentage of N-acetyl-D-glucosamine units that have been converted to D-glucosamine. A lower degree of deacetylation (meaning a higher degree of acetylation) generally leads to a faster degradation rate, as lysozyme preferentially cleaves the glycosidic bonds adjacent to N-acetylated residues.[4][5][6]

-

Molecular Weight (MW): Lower molecular weight chitosans, such as the 30,000 Da variant, tend to degrade more rapidly than their high molecular weight counterparts.[1][6][7][8] This is attributed to a higher number of chain ends accessible to enzymatic attack and increased solubility.

The enzymatic degradation of chitosan proceeds via a random scission model, leading to a progressive decrease in its molecular weight and the generation of chitosan oligosaccharides (COS) of varying lengths.[9] These oligosaccharides are further broken down into monomers, primarily D-glucosamine and N-acetyl-D-glucosamine, which are non-toxic and can be integrated into the body's metabolic pathways.[1]

Quantitative Analysis of In Vitro Degradation

Quantifying the in vitro degradation of 30,000 Da chitosan is essential for predicting its in vivo behavior. The following tables summarize representative data for low molecular weight chitosan degradation. It is important to note that specific degradation kinetics can vary based on the exact degree of deacetylation, purity, and experimental conditions.

Table 1: Molecular Weight Reduction of Low Molecular Weight Chitosan Over Time

| Time (days) | Initial MW (kDa) | Final MW (kDa) | % MW Reduction | Enzyme System | Reference |

| 1 | 230 | 90 | 60.9 | 1.5 M HCl (simulated hydrolysis) | [7] |

| 12 (hours) | 230 | 30 | 87.0 | 1.5 M HCl (simulated hydrolysis) | [7] |

| 14 | 1583 | 690.9 | 56.5 | Acidic Hydrolysis (pH 4.5, 50°C) | [10] |

| 28 | 1583 | - | - | Acidic Hydrolysis (pH 4.5, 50°C) | [10] |

| 35 | 1583 | - | - | Acidic Hydrolysis (pH 4.5, 50°C) | [10] |

Table 2: Weight Loss of Low Molecular Weight Chitosan Scaffolds

| Time (weeks) | Initial Weight (mg) | Final Weight (mg) | % Weight Loss | Enzyme System | Reference |

| 4 | Not Specified | Not Specified | 17.3 ± 0.8 | Lysozyme in PBS | [11] |

| 8 | Not Specified | Not Specified | ~10 | Lysozyme in PBS | [12] |

Experimental Protocols for In Vitro Biodegradability Assessment

A standardized approach to assessing the in vitro biodegradability of 30,000 Da chitosan is crucial for obtaining reproducible and comparable results. The following are detailed methodologies for key experiments.

Enzymatic Degradation Assay

This protocol outlines the steps to evaluate the degradation of chitosan in the presence of lysozyme.

-

Preparation of Chitosan Samples:

-

Prepare chitosan films, hydrogels, or nanoparticles with a known initial dry weight. For a 30,000 Da chitosan, films can be cast from a 1-2% (w/v) solution in 1% (v/v) acetic acid, followed by neutralization with a base (e.g., 0.5 M NaOH) and extensive washing with deionized water.

-

Dry the samples to a constant weight in a vacuum oven at a mild temperature (e.g., 40-50°C).

-

-

Degradation Medium:

-

Incubation:

-

Place the pre-weighed chitosan samples in sterile containers.

-

Add a sufficient volume of the lysozyme-containing PBS to fully immerse the samples.

-

As a control, incubate identical chitosan samples in PBS without lysozyme.

-

Incubate all samples at 37°C with gentle agitation (e.g., 50 rpm on an orbital shaker).[14]

-

-

Monitoring Degradation:

-

At predetermined time points (e.g., 1, 3, 7, 14, 21, and 28 days), remove the samples from the degradation medium.

-

Gently rinse the samples with deionized water to remove any adsorbed enzyme and salts.

-

Dry the samples to a constant weight.

-

Calculate the percentage of weight loss using the formula: % Weight Loss = [(Initial Dry Weight - Final Dry Weight) / Initial Dry Weight] x 100

-

Molecular Weight Analysis by Gel Permeation Chromatography (GPC)

GPC is a powerful technique to monitor the change in molecular weight distribution of chitosan during degradation.

-

Sample Preparation:

-

Dissolve the degraded and dried chitosan samples in a suitable mobile phase (e.g., 0.33 M acetic acid and 0.2 M sodium acetate) at a concentration of approximately 1-2 mg/mL.[9]

-

Filter the solutions through a 0.45 µm syringe filter before injection.

-

-

GPC System and Conditions:

-

Columns: Use columns suitable for aqueous polymer analysis, such as Agilent PL aquagel-OH MIXED-H.[15]

-

Mobile Phase: A common mobile phase is a buffer solution of 0.33 M acetic acid and 0.2 M sodium acetate.[9]

-

Detector: A refractive index (RI) detector is commonly used.

-

Calibration: Calibrate the system using pullulan standards of known molecular weights.[10]

-

-

Data Analysis:

-

Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the chitosan samples at different degradation time points.

-

Cytotoxicity Assessment of Degradation Products (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. This protocol is used to evaluate the potential cytotoxicity of chitosan degradation products.

-

Preparation of Degradation Supernatant:

-

Collect the supernatant from the enzymatic degradation assay at various time points.

-

Sterilize the supernatant by filtration through a 0.22 µm filter.

-

-

Cell Culture:

-

Seed a suitable cell line (e.g., L929 fibroblasts or a cell line relevant to the intended application) in a 96-well plate at a density of approximately 1 x 10^4 cells/well.

-

Incubate the cells for 24 hours to allow for attachment.

-

-

Treatment:

-

Remove the culture medium and replace it with fresh medium containing different concentrations of the sterilized degradation supernatant.

-

Include a positive control (e.g., a known cytotoxic agent) and a negative control (cells in fresh medium only).

-

Incubate the cells for 24-48 hours.

-

-

MTT Assay:

-

Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C.[16]

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[16]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the cell viability as a percentage of the negative control.

-

Cellular Uptake and Signaling Pathways of Chitosan Oligosaccharides

The degradation products of chitosan, particularly chitosan oligosaccharides (COS), can interact with cells and modulate various signaling pathways. Understanding these interactions is critical for drug delivery and tissue engineering applications.

Cellular Uptake Mechanisms

COS can be internalized by cells through several endocytic pathways:

-

Clathrin-Mediated Endocytosis: This is a major pathway for the uptake of chitosan-based nanoparticles.[16]

-

Caveolae-Mediated Endocytosis and Macropinocytosis: These pathways are also involved in the internalization of chitosan nanoparticles and are particularly relevant for transcytosis.[16]

Signaling Pathways

Once internalized or upon interaction with cell surface receptors, COS can trigger specific signaling cascades. Two key pathways are the Toll-like Receptor 4 (TLR4) and Nuclear Factor-kappa B (NF-κB) pathways.

-

TLR4 Signaling: COS can be recognized by TLR4, a pattern recognition receptor on the surface of immune cells like macrophages.[1][17] This interaction initiates a downstream signaling cascade involving adaptor proteins like MyD88 and TRIF, leading to the activation of transcription factors that regulate the expression of inflammatory cytokines.[17][18]

-

NF-κB Signaling: The activation of TLR4 by COS can lead to the activation of the NF-κB pathway.[10] This involves the phosphorylation and subsequent degradation of the inhibitory protein IκB, allowing the NF-κB dimer (typically p50/p65) to translocate to the nucleus and induce the transcription of genes involved in inflammation and immune responses.[19][20][21]

Conclusion

The in vitro biodegradability of 30,000 Da chitosan is a complex process governed by its physicochemical properties and the enzymatic environment. A thorough understanding and standardized assessment of its degradation are paramount for the successful development of safe and effective chitosan-based drug delivery systems and tissue engineering scaffolds. The methodologies and pathways detailed in this guide provide a framework for researchers to systematically investigate and characterize the in vitro performance of low molecular weight chitosan. Further research focusing on the specific degradation kinetics of 30,000 Da chitosan with varying degrees of deacetylation will be invaluable for refining its biomedical applications.

References

- 1. Identification and activation of TLR4-mediated signalling pathways by alginate-derived guluronate oligosaccharide in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. openaccesspub.org [openaccesspub.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. In vitro degradation of chitosan by a commercial enzyme preparation: effect of molecular weight and degree of deacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Production of Low Molecular Weight Chitosan and Chitooligosaccharides (COS): A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] Lysozyme-induced Degradation of Chitosan: the Characterisation of Degraded Chitosan Scaffolds | Semantic Scholar [semanticscholar.org]

- 13. Degradation-Dependent Protein Release from Enzyme Sensitive Injectable Glycol Chitosan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro degradation behavior of chitosan based hybrid microparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. lcms.cz [lcms.cz]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. Identification and activation of TLR4-mediated signalling pathways by alginate-derived guluronate oligosaccharide in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]

- 21. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Mucoadhesive Properties of Low Molecular Weight Chitosan for Advanced Drug Delivery

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chitosan, a natural cationic polysaccharide derived from chitin, is a leading biopolymer in the development of mucoadhesive drug delivery systems. Its biocompatibility, biodegradability, and unique physicochemical properties make it an ideal candidate for prolonging the residence time of formulations on mucosal surfaces, thereby enhancing drug absorption and therapeutic efficacy. This technical guide focuses specifically on Low Molecular Weight (LMW) chitosan, exploring the core mechanisms of its mucoadhesive properties, the critical factors influencing these interactions, and the quantitative methods used for their evaluation. We provide detailed experimental protocols, a summary of key quantitative data, and graphical representations of molecular interactions and experimental workflows to serve as a comprehensive resource for researchers in the field.

The Mechanism of LMW Chitosan Mucoadhesion

The mucoadhesive character of chitosan is not governed by a single force but is a synergistic interplay of multiple molecular interactions between the polymer and the mucin glycoproteins that constitute the mucus layer. For LMW chitosan, its shorter polymer chains and greater flexibility are advantageous, allowing for more effective interpenetration into the mucus network and facilitating these interactions.

The primary forces at play are:

-

Electrostatic Interaction: At a pH below its pKa of approximately 6.5, the primary amino groups (-NH2) on the chitosan backbone become protonated (-NH3+), conferring a positive charge to the polymer.[1][2] Mucus glycoproteins are rich in sialic acid residues, which are negatively charged at physiological pH.[3] This difference in charge leads to a strong electrostatic attraction, which is considered the main driving force for chitosan's mucoadhesion.[4][5]

-

Hydrogen Bonding: Chitosan's structure is abundant in hydroxyl (-OH) and amino groups, which can act as both hydrogen bond donors and acceptors. These groups form extensive hydrogen bonds with the sugar moieties and peptide core of mucin glycoproteins.[1][3]

-

Hydrophobic Interactions: Although chitosan is primarily hydrophilic, its acetyl groups and parts of the polysaccharide backbone can engage in hydrophobic interactions with non-polar regions of the mucin structure, further strengthening the adhesive bond.[1][4]

-

Physical Entanglement: The flexible chains of LMW chitosan can physically entangle with the mucin polymer chains, a process facilitated by the initial adhesive forces that bring the molecules into close proximity.

References

Thermal Stability and Degradation Profile of 30 kDa Chitosan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 30 kDa chitosan, a low molecular weight biopolymer of significant interest in pharmaceutical and biomedical applications. Understanding the thermal behavior of this polysaccharide is critical for its processing, sterilization, and storage, ensuring the integrity and performance of chitosan-based formulations. This document details quantitative thermal analysis data, experimental protocols for its characterization, and the underlying mechanisms of its degradation.

Thermal Stability of 30 kDa Chitosan

The thermal stability of chitosan is influenced by several factors, including its molecular weight, degree of deacetylation, and crystallinity.[1][2] Generally, chitosan is considered a thermally stable biopolymer up to approximately 250°C.[3][4] However, low molecular weight chitosan, such as the 30 kDa variant, may exhibit slightly different thermal characteristics compared to its higher molecular weight counterparts. The thermal degradation of chitosan is a multi-stage process, which can be effectively characterized using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA) Data

TGA measures the change in mass of a sample as a function of temperature, providing quantitative information about its thermal stability and decomposition. The thermal degradation of low molecular weight chitosan typically proceeds in two to three main stages.

| Stage | Temperature Range (°C) | Weight Loss (%) | Description |

| 1 | 30 - 110 | 5 - 12 | Evaporation of adsorbed and bound water.[4][5][6][7][8] |

| 2 | 180 - 340 | 30 - 60 | Main polymer decomposition, including depolymerization, deacetylation, and cleavage of glycosidic bonds.[3][5][9] |

| 3 | > 400 | 15 - 40 | Residual decomposition and charring of the cross-linked chitosan structure.[5][10] |

Note: The exact temperatures and weight loss percentages can vary depending on the specific experimental conditions, such as heating rate and atmosphere.

Differential Scanning Calorimetry (DSC) Data

DSC measures the heat flow into or out of a sample as a function of temperature, revealing information about thermal transitions such as glass transition, melting, and decomposition.

| Thermal Event | Temperature (°C) | Enthalpy Change | Description |

| Endothermic Peak | 60 - 100 | Varies | Corresponds to the evaporation of water, consistent with the initial weight loss observed in TGA.[1][6][11][12] |

| Exothermic Peak | 270 - 320 | Varies | Associated with the main decomposition of the chitosan polymer, often an exothermic process.[3][6][12] |

Thermal Degradation Profile

The thermal degradation of chitosan involves a complex series of chemical reactions. The process is generally understood to initiate with the random scission of the β-1,4-glycosidic bonds, leading to a decrease in molecular weight (depolymerization).[5] This is followed by the deacetylation of the N-acetyl groups and the decomposition of the deacetylated units.

The primary degradation stage results in the formation of various volatile products, including water, ammonia, carbon dioxide, and acetic acid. At higher temperatures, the remaining structure undergoes further decomposition and cross-linking, leading to the formation of a stable char residue.

Experimental Protocols

Accurate characterization of the thermal properties of 30 kDa chitosan relies on standardized experimental protocols for TGA and DSC.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of 30 kDa chitosan.

Instrumentation: A thermogravimetric analyzer.

Methodology:

-

Sample Preparation: A small amount of the 30 kDa chitosan sample (typically 5-10 mg) is accurately weighed into a TGA pan (e.g., alumina or platinum).

-

Instrument Setup:

-

The furnace is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

A heating program is set, commonly a linear ramp from ambient temperature to 600-800°C at a heating rate of 10°C/min.

-

-

Data Acquisition: The instrument continuously records the sample mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset temperature of decomposition, the temperatures of maximum degradation rates for each stage, and the percentage of weight loss at each stage.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify thermal transitions in 30 kDa chitosan.

Instrumentation: A differential scanning calorimeter.

Methodology:

-

Sample Preparation: A small amount of the 30 kDa chitosan sample (typically 3-7 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup:

-

The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate.

-

A temperature program is established, which usually involves an initial heating ramp (e.g., from 25°C to 350°C at a rate of 10°C/min).

-

-

Data Acquisition: The instrument measures the differential heat flow between the sample and the reference pan as a function of temperature.

-

Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic and exothermic peaks, which correspond to thermal events like water evaporation and decomposition.

Thermal Degradation Pathway of Chitosan

The thermal degradation of chitosan is a complex process involving several simultaneous and consecutive reactions. The following diagram illustrates a simplified representation of the key steps in the thermal degradation pathway.

Conclusion

The thermal stability and degradation profile of 30 kDa chitosan are critical parameters for its successful application in the pharmaceutical and biomedical fields. This low molecular weight chitosan exhibits a multi-stage degradation process, beginning with water evaporation, followed by the main polymer decomposition at temperatures generally above 200°C. A thorough understanding of this behavior, obtained through standardized TGA and DSC analysis, is essential for optimizing processing conditions, ensuring product stability, and predicting the in-service performance of chitosan-based materials. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals working with this versatile biopolymer.

References

- 1. Production of Low Molecular Weight Chitosan Using a Combination of Weak Acid and Ultrasonication Methods [mdpi.com]

- 2. fiveable.me [fiveable.me]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Low Molecular Weight Cross Linked Chitosan Nanoparticles, to Enhance the Bioavailability of 5-Flourouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. primescholars.com [primescholars.com]

- 8. ijmert.org [ijmert.org]

- 9. researchgate.net [researchgate.net]

- 10. Thermal Stability and Degradation of Chitosan Modified by Cinnamic Acid [file.scirp.org]

- 11. ijmemr.org [ijmemr.org]

- 12. researchgate.net [researchgate.net]

The Antioxidant Potential of Low Molecular Weight Chitosan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Low molecular weight chitosan (LMWC), a derivative of the natural biopolymer chitin, has garnered significant attention in the scientific community for its diverse biological activities, most notably its potent antioxidant properties.[1][2] This in-depth technical guide provides a comprehensive overview of the antioxidant potential of LMWC, detailing its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation. The information is tailored for researchers, scientists, and drug development professionals seeking to leverage the therapeutic and functional benefits of this promising biomaterial.

Core Concepts: Mechanism of Antioxidant Action

The antioxidant activity of chitosan is intrinsically linked to its chemical structure, particularly the presence of reactive hydroxyl (-OH) and amino (-NH2) groups on its backbone.[1] However, in high molecular weight chitosan, the efficacy of these groups is often hindered by a semi-crystalline structure and strong intramolecular hydrogen bonds.[1][3] The depolymerization of chitosan into lower molecular weight fragments enhances the accessibility and reactivity of these functional groups, thereby boosting its antioxidant capacity.[3][4]

The proposed mechanisms for the antioxidant action of LMWC include:

-

Free Radical Scavenging: LMWC can directly scavenge various reactive oxygen species (ROS) and other free radicals. The amino groups can react with free radicals to form stable macromolecular radicals, while both amino and hydroxyl groups can donate hydrogen atoms to neutralize radicals.[5][6]

-

Ion Chelating Activity: LMWC can chelate pro-oxidant metal ions like Fe2+, preventing them from participating in the Fenton reaction, a major source of hydroxyl radicals in biological systems.[1]

The antioxidant potential of LMWC is inversely proportional to its molecular weight; lower molecular weight chitosans generally exhibit higher antioxidant activity.[7][8] This is attributed to the reduced intramolecular hydrogen bonding in shorter polymer chains, which leads to a higher concentration of exposed, active -OH and -NH2 groups.[3]

Quantitative Assessment of Antioxidant Activity

The antioxidant efficacy of LMWC has been quantified using various in vitro assays. The following tables summarize the key quantitative data from multiple studies, providing a comparative analysis of LMWC's performance in different antioxidant assays.

Table 1: DPPH Radical Scavenging Activity of Low Molecular Weight Chitosan and its Derivatives

| Sample | Molecular Weight (kDa) | IC50 (mg/mL) | Scavenging Activity (%) | Concentration (mg/mL) | Reference |

| Low MW Chitosan | < 72 | - | up to 90% (for 2.2 kDa) | - | [7] |

| Low MW Carboxymethyl Chitosan (L-CMCH) | 50-190 | 1.70 | - | - | [9] |

| Medium MW Carboxymethyl Chitosan (M-CMCH) | 210-300 | >1.70 | - | - | [9] |

| High MW Carboxymethyl Chitosan (H-CMCH) | 310-375 | >1.70 | - | - | [9] |

| Chitosan from blowfly larvae | 501 | 1.2 | - | - | [10] |

| Chitosan-Selenium Nanoparticles (CS(l)-SeNPs) | 1.5 | 0.325 | - | - | [11] |

| Chitosan-Selenium Nanoparticles (CS(m)-SeNPs) | 48 | 0.306 | - | - | [11] |

| Chitosan-Selenium Nanoparticles (CS(h)-SeNPs) | 510 | 0.296 | - | - | [11] |

Table 2: ABTS Radical Scavenging Activity of Low Molecular Weight Chitosan and its Derivatives

| Sample | Molecular Weight (kDa) | IC50 (mg/mL) | Scavenging Activity (%) | Concentration (mg/mL) | Reference |

| Low MW Carboxymethyl Chitosan (L-CMCH) | 50-190 | 1.37 | - | - | [9] |

| Chitosan-Selenium Nanoparticles (CS(l)-SeNPs) | 1.5 | 1.249 | 74.33 | 2 | [11] |

| Chitosan-Selenium Nanoparticles (CS(m)-SeNPs) | 48 | 1.143 | 80.23 | 2 | [11] |

| Chitosan-Selenium Nanoparticles (CS(h)-SeNPs) | 510 | 1.101 | 81.99 | 2 | [11] |

Table 3: Superoxide Anion Radical Scavenging Activity of Low Molecular Weight Chitosan and its Derivatives

| Sample | Molecular Weight (Da) | IC50 (mg/mL) | Scavenging Activity (%) | Concentration (mg/mL) | Reference |

| Carboxymethyl Chitosan A | 1130 | 10.36 | - | - | [8] |

| Carboxymethyl Chitosan B | 2430 | 17.57 | - | - | [8] |

| Carboxymethyl Chitosan C | 4350 | 23.38 | - | - | [8] |

| Chitosan (irradiated at 20 kGy) | - | - | 74 | - | [7] |

Table 4: Hydroxyl Radical Scavenging Activity of Low Molecular Weight Chitosan

| Sample | Radiation Dose (kGy) | Scavenging Activity (%) | Reference |

| Chitosan | 2 | 41 | [7] |

| Chitosan | 20 | 64 | [7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the antioxidant potential of LMWC. The following sections provide standardized protocols for key antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[12]

-

Sample Preparation: Dissolve LMWC samples in a suitable solvent (e.g., 1% acetic acid) to obtain various concentrations.[13]

-

Reaction Mixture: Mix 2 mL of the LMWC sample solution with 2 mL of the DPPH solution.[14]

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[14]

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[12][14]

-

Calculation: The DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color.

Protocol:

-

Preparation of ABTS•+ Solution: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution. Mix equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[14]

-

Working Solution: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[14]

-

Sample Preparation: Dissolve LMWC samples in a suitable solvent to obtain various concentrations.

-

Reaction Mixture: Add 50 µL of the sample solution to 3 mL of the diluted ABTS•+ solution.[14]

-

Incubation: Allow the reaction to proceed for a set time (e.g., 30 minutes) at room temperature.[15]

-

Measurement: Measure the absorbance at 734 nm.[15]

-

Calculation: The ABTS radical scavenging activity is calculated using a similar formula to the DPPH assay.

Superoxide Anion Radical Scavenging Assay

This assay evaluates the ability of an antioxidant to inhibit the generation of superoxide radicals, often produced by a non-enzymatic system like the phenazine methosulfate-NADH system or by pyrogallol autoxidation.

Protocol (Pyrogallol Autoxidation Method):

-

Sample Preparation: Dissolve LMWC samples in deionized water to obtain various concentrations.[16]

-

Reaction Mixture: Mix 1 mL of the sample solution with 3.2 mL of distilled water and 4.5 mL of Tris-HCl buffer (pH 8.2).[14]

-

Initiation: Incubate the mixture at 25 °C for 20 minutes, then add 0.3 mL of pyrogallol solution (60 mmol/L) to initiate the reaction.[14]

-

Measurement: Measure the absorbance of the mixture at 420 nm every 30 seconds for 5 minutes.[14]

-

Calculation: The scavenging activity is determined by comparing the rate of pyrogallol autoxidation in the presence and absence of the LMWC sample.

Hydroxyl Radical Scavenging Assay

This assay assesses the capacity of an antioxidant to scavenge highly reactive hydroxyl radicals, which are typically generated by the Fenton reaction (Fe2+ + H2O2).

Protocol:

-

Reaction Mixture: The specific components and concentrations can vary, but a typical reaction mixture includes a source of Fe2+, H2O2, a detecting molecule (e.g., deoxyribose or salicylate), and the LMWC sample in a suitable buffer.

-

Incubation: The mixture is incubated for a specific time at a controlled temperature to allow for the generation of hydroxyl radicals and their reaction with the detecting molecule.

-

Measurement: The extent of damage to the detecting molecule is quantified, often by measuring the formation of a colored product after adding reagents like thiobarbituric acid (for the deoxyribose method).

-

Calculation: The scavenging activity is calculated by comparing the degradation of the detecting molecule in the presence and absence of the LMWC sample.

Signaling Pathways and In Vivo Effects

Beyond direct radical scavenging, LMWC has been shown to exert its antioxidant effects in vivo by modulating cellular signaling pathways and enhancing the endogenous antioxidant defense system.[1]

-

NF-κB and AP-1 Signaling Pathways: LMWC has been reported to possess immunomodulatory effects through the regulation of NF-κB and AP-1 signaling pathways in macrophages.[17] By modulating these pathways, which are also linked to inflammatory responses and oxidative stress, LMWC can indirectly contribute to cellular protection against oxidative damage.

-

Enhancement of Antioxidant Enzymes: In vivo studies have indicated that oral administration of chitosan and its derivatives can lead to an increase in the activity of antioxidant enzymes such as superoxide dismutase (SOD) and a decrease in lipid peroxidation products.[18]

Visualizations

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize key mechanisms and workflows.

Caption: Mechanism of LMWC antioxidant action.

Caption: Experimental workflow for the DPPH assay.

Caption: LMWC's modulation of cellular signaling pathways.

Conclusion

Low molecular weight chitosan stands out as a versatile and potent natural antioxidant. Its efficacy is directly related to its molecular weight, with smaller fragments exhibiting superior radical scavenging and ion-chelating properties. The standardized protocols provided in this guide offer a framework for the consistent and reliable evaluation of LMWC's antioxidant potential. Furthermore, the elucidation of its role in modulating cellular signaling pathways opens up new avenues for its application in the development of novel therapeutics and functional foods aimed at combating oxidative stress-related diseases. For researchers and drug development professionals, LMWC represents a promising candidate for further investigation and application.

References

- 1. Antioxidant Properties and Redox-Modulating Activity of Chitosan and Its Derivatives: Biomaterials with Application in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]